Methyl 2-(benzylamino)-3-methylbutanoate
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Overview
Description
Methyl 2-(benzylamino)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a methylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-3-methylbutanoate typically involves the reaction of benzylamine with methyl 2-bromo-3-methylbutanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzylamino)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amine moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(phenylamino)-3-methylbutanoate
- Methyl 2-(benzylamino)-2-methylpropanoate
- Ethyl 2-(benzylamino)-3-methylbutanoate
Uniqueness
Methyl 2-(benzylamino)-3-methylbutanoate is unique due to the specific positioning of the benzylamino group and the methylbutanoate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzylamino group enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in drug design and synthesis.
Biological Activity
Methyl 2-(benzylamino)-3-methylbutanoate, also known as (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride, is a chiral compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H20ClNO2
- Molecular Weight : 257.76 g/mol
- CAS Number : 177721-72-1
The compound features a methyl ester group, a benzylamine moiety, and a branched aliphatic chain, contributing to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Tyrosinase Inhibition :
- Anticonvulsant Activity :
- Antioxidant Properties :
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The compound interacts with tyrosinase through competitive inhibition, as evidenced by Lineweaver–Burk plot analysis. This interaction reduces melanin production in cellular models .
- Molecular Docking Studies : Computational studies have suggested that specific structural features of the compound enhance binding affinity to target proteins involved in neurotransmission and melanogenesis .
Tyrosinase Inhibition Studies
A study evaluated various derivatives for their ability to inhibit tyrosinase. Notably, one derivative was found to be 106 times more potent than kojic acid, a standard reference in skin-lightening treatments. The mechanism involved direct inhibition of tyrosinase activity and decreased expression of melanogenesis-associated proteins .
Anticonvulsant Activity Evaluation
In another study, a series of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues were synthesized and assessed for anticonvulsant properties. The most effective compounds were identified using established seizure models, indicating that modifications to the benzylamine structure can significantly impact pharmacological activity .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
(R)-Methyl 2-(benzylamino)-3-methylbutanoate | Enantiomer with opposite chirality | Potentially different biological activity |
N-Benzyl-2-amino-3-methylbutanoic acid | Contains a carboxylic acid instead of an ester | May exhibit different solubility and reactivity |
Methyl 2-(phenylethylamino)-3-methylbutanoate | Phenylethylamine moiety | Potentially enhanced lipophilicity |
This table highlights the structural diversity among compounds related to this compound and their potential implications for biological activity.
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIOAXMANYSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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